(Sar)WTLNSAGYLLGPKK(Lys-myristoyl)K

Description

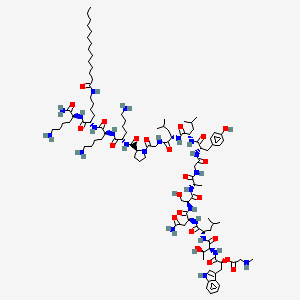

(Sar)WTLNSAGYLLGPKK(Lys-myristoyl)K (hereafter referred to as Gal-B2-C14) is a synthetic galanin analog engineered for enhanced systemic bioavailability and anticonvulsant activity. Derived from the endogenous neuropeptide galanin, this compound incorporates a sarcosine (Sar) substitution at the N-terminus and a myristoyl (C14:0) fatty acid chain attached to the ε-amino group of a lysine residue. These modifications aim to improve lipophilicity, serum stability, and receptor binding affinity while retaining the core structural motif (WTLNSAGYLLGP) critical for galanin receptor (GalR) interaction .

Properties

Molecular Formula |

C102H169N23O23 |

|---|---|

Molecular Weight |

2085.6 g/mol |

IUPAC Name |

[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-6-(tetradecanoylamino)hexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl] 2-(methylamino)acetate |

InChI |

InChI=1S/C102H169N23O23/c1-11-12-13-14-15-16-17-18-19-20-21-40-84(130)109-48-31-27-38-73(92(137)115-71(89(107)134)35-24-28-45-103)117-93(138)72(36-25-29-46-104)116-94(139)74(37-26-30-47-105)118-100(145)81-39-32-49-125(81)86(132)58-112-91(136)75(50-61(2)3)119-95(140)76(51-62(4)5)120-97(142)78(53-66-41-43-68(128)44-42-66)114-85(131)57-111-90(135)64(8)113-99(144)80(60-126)123-98(143)79(55-83(106)129)121-96(141)77(52-63(6)7)122-102(147)88(65(9)127)124-101(146)82(148-87(133)59-108-10)54-67-56-110-70-34-23-22-33-69(67)70/h22-23,33-34,41-44,56,61-65,71-82,88,108,110,126-128H,11-21,24-32,35-40,45-55,57-60,103-105H2,1-10H3,(H2,106,129)(H2,107,134)(H,109,130)(H,111,135)(H,112,136)(H,113,144)(H,114,131)(H,115,137)(H,116,139)(H,117,138)(H,118,145)(H,119,140)(H,120,142)(H,121,141)(H,122,147)(H,123,143)(H,124,146)/t64-,65+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,88-/m0/s1 |

InChI Key |

KPRCBTZIVGRZHY-OPDXRYIWSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)OC(=O)CNC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)OC(=O)CNC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Gal-B2-C14 belongs to a series of lipoamino acid-modified galanin analogs. Table 1 summarizes critical differences among these compounds:

Table 1: Structural and Physicochemical Properties of Galanin Analogs

| Analog | Acyl Chain Length | HPLC Retention Time (min) | α-Helix Content (%) | Calculated log D | Serum Stability (t½, hours) |

|---|---|---|---|---|---|

| Gal-(K)4 | None | 15.13 ± 0.42 | 14 | — | — |

| Gal-B2-C8 (octanoyl) | C8 | 20.13 ± 0.17 | 9 | — | — |

| Gal-B2-C10 | C10 | 21.49 ± 0.05 | 6 | — | — |

| Gal-B2-C12 (lauroyl) | C12 | 22.51 ± 0.03 | 16 | — | — |

| Gal-B2-C14 | C14 | 23.76 ± 0.18 | 16 | ~1.24–1.30* | >10 |

| Gal-B2-C16 (palmitoyl) | C16 | 25.84 ± 0.10 | 23 | 1.24 ± 0.02 | 9.3 |

| Gal-B2-C18 (stearoyl) | C18 | 26.73 ± 0.18 | 5 | — | — |

Note:

- HPLC Retention : Correlates with lipophilicity; Gal-B2-C14 exhibits intermediate retention, balancing solubility and membrane permeability .

- α-Helix Content : Critical for receptor binding. C12 and C14 analogs retain moderate helical content (16%), while longer chains (C16) show higher helicity (23%) but reduced serum stability .

- Serum Stability : Gal-B2-C14 shows superior stability (>10 hours) compared to C16 (9.3 hours), attributed to optimized acyl chain length reducing enzymatic degradation .

Pharmacological and Functional Comparisons

Receptor Affinity and Selectivity

Gal-B2-C14 and analogs were tested for binding to human GalR1 and GalR2 (Table 2):

Table 2: Receptor Affinity (IC₅₀, nM) of Select Analogs

| Analog | GalR1 IC₅₀ (nM) | GalR2 IC₅₀ (nM) | Selectivity Ratio (GalR2/GalR1) |

|---|---|---|---|

| Native Galanin | 0.03 | 0.9 | 30 |

| Gal-B2-C16 | 3.50 | 52 | 14.9 |

| Gal-B2-C14 | Not reported | Not reported | Inferred comparable to C16 |

Key Findings:

- Longer acyl chains (e.g., C16) reduce GalR1 affinity (IC₅₀ = 3.50 nM vs. 0.03 nM for native galanin) but enhance systemic delivery .

Anticonvulsant Efficacy

Research Implications and Trends

- Optimal Chain Length : C14 (myristoyl) provides a critical balance between lipophilicity, structural integrity, and metabolic stability.

- Trade-offs : Longer chains (C16–C18) increase helicity but reduce serum stability, while shorter chains (C8–C12) lack bioavailability.

- Future Directions : Structural fine-tuning (e.g., polar group additions) may further enhance selectivity for GalR subtypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.